Copper;niobium - 12158-83-7

Copper;niobium

Catalog Number: EVT-14862942
CAS Number: 12158-83-7
Molecular Formula: Cu2Nb
Molecular Weight: 220.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper niobium, particularly in the form of copper-doped niobium carbide, is a compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is primarily formed through the combination of copper and niobium in different phases, notably as copper niobium carbide (Cu-NbC) or copper niobates (Cu-Nb-O). These materials exhibit interesting electrical, thermal, and mechanical properties, making them suitable for applications in catalysis, electronics, and materials science.

Source

The primary sources of copper niobium compounds are derived from the synthesis of niobium carbide doped with copper and various forms of copper niobates. The synthesis methods often involve solid-state reactions, gas-solid reactions, or mechanical alloying techniques.

Classification

Copper niobium compounds can be classified into two main categories:

  1. Copper Niobium Carbides (Cu-NbC): These materials are characterized by their hardness and thermal stability, making them useful in cutting tools and wear-resistant applications.
  2. Copper Niobates (Cu-Nb-O): These semiconducting materials are known for their photocatalytic properties and potential use in solar energy applications.
Synthesis Analysis

Methods

The synthesis of copper niobium compounds typically involves several methods:

  1. Gas-Solid Reaction: This method employs a fixed bed reactor where finely grained precursors such as ammoniobium oxalate are mixed with copper nitrate. The reaction occurs at elevated temperatures (around 980 °C) for a shorter duration (approximately 2 hours), producing copper-doped niobium carbide with a cubic crystal structure .
  2. Mechanical Alloying: This technique involves milling a mixture of copper and niobium carbide powders under controlled conditions to achieve homogeneity. The powders are then compacted and sintered at high temperatures to form dense composites .
  3. One-Step Polymerization Method: This method utilizes a complexing agent to create a polymeric network that facilitates the formation of copper niobium catalysts through calcination at high temperatures .

Technical Details

The gas-solid reaction method allows for precise control over the dopant concentration (typically 5% to 10% molar ratios), which influences the structural and morphological characteristics of the resulting compound. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and BET surface area analysis are employed to characterize the synthesized materials .

Molecular Structure Analysis

Structure

Copper niobium compounds like Cu-NbC exhibit a cubic crystal structure with distinct phases corresponding to both copper and niobium carbide. The presence of copper within the niobium carbide lattice can alter the electronic properties and improve mechanical strength.

Data

  • Crystal Size: The average crystal size for Cu-NbC is approximately 20 nm.
  • Surface Area: BET surface area measurements indicate values around 43.7 m²/g for 5% Cu-NbC and 37 m²/g for 10% Cu-NbC .
Chemical Reactions Analysis

Reactions

The synthesis process involves several key reactions:

  1. Thermal Decomposition:
    2(NH4)3NbO(C2O4)3.H2O(s)+2Cu(NO3)2.3H2O(s)Nb2O5(s)+2CuO(s)+gases2(NH_4)_3NbO(C_2O_4)_3.H_2O(s)+2Cu(NO_3)_2.3H_2O(s)\rightarrow Nb_2O_5(s)+2CuO(s)+\text{gases}
    This reaction produces niobium oxide and copper oxide as solid phases along with various gaseous byproducts .
  2. Reduction Reaction:
    Nb2O5(s)+2CuO(s)+3H2(g)2NbO2(s)+2Cu(s)+2H2O(g)Nb_2O_5(s)+2CuO(s)+3H_2(g)\rightarrow 2NbO_2(s)+2Cu(s)+2H_2O(g)
  3. Carburization:
    2NbO2(s)+2Cu(s)+3CH4(g)2CuNbC(s)+gases2NbO_2(s)+2Cu(s)+3CH_4(g)\rightarrow 2Cu-NbC(s)+\text{gases}

These reactions highlight the transformation from metal oxides to carbide during synthesis.

Mechanism of Action

Process

The mechanism by which copper influences the properties of niobium carbide involves several stages:

  1. Doping Phase: Copper ions enter the niobium carbide lattice, modifying its electronic structure.
  2. Reduction Phase: Copper oxide is reduced to metallic copper during the synthesis process, contributing to enhanced conductivity.
  3. Carburization Phase: The introduction of carbon into the system facilitates the formation of stable carbide structures.

Data

The presence of copper not only improves mechanical properties but also enhances catalytic activity in certain reactions due to its metallic phase being dispersed within the carbide structure .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: The density of copper-doped niobium carbide composites varies based on composition but generally achieves high values due to effective sintering processes.
  • Hardness: These materials exhibit significant hardness, making them suitable for wear-resistant applications.

Chemical Properties

  • Stability: Copper niobates demonstrate greater chemical stability compared to binary copper oxides, making them less prone to photocorrosion.
  • Electrical Conductivity: The incorporation of copper enhances electrical conductivity, which is beneficial for electronic applications .
Applications

Scientific Uses

Copper niobium compounds find applications across various scientific fields:

  • Catalysis: Used in catalytic converters and processes involving oxidation reactions due to their enhanced redox properties.
  • Semiconductors: Copper niobates serve as promising materials for photocatalytic hydrogen generation, contributing to renewable energy technologies.
  • Material Science: Employed in manufacturing cutting tools and wear-resistant surfaces due to their superior hardness and thermal stability.
Synthesis and Fabrication Techniques

Aluminothermic Co-Reduction Approaches for Cu-Nb Composites

Aluminothermic co-reduction provides a single-step, energy-efficient route for synthesizing Cu-Nb composites directly from oxide precursors. This method leverages the exothermic reduction of mixed metal oxides (CuO and Nb₂O₅) using aluminum as a reducing agent. The overall reaction for Nb₂O₅ reduction is:3Nb₂O₅ + 10Al → 6Nb + 5Al₂O₃When combined with CuO reduction (3CuO + 2Al → 3Cu + Al₂O₃), the process generates sufficient heat to form a molten Cu-Nb composite and separate slag phases. Key process optimizations include:

  • Reductant Stoichiometry: A 30% excess aluminum (beyond stoichiometric requirements) mitigates violent reaction kinetics, improving slag-metal separation and increasing alloy yield from 40% to >85% [2] [6].
  • Flux Additives: Lime (CaO) additions (10–15 wt%) reduce slag viscosity by forming low-melting calcium aluminate phases (e.g., 12CaO·7Al₂O₃), enhancing phase separation [6].
  • Consolidation: As-reduced composites contain Nb dispersoids (2–5 µm) in a Cu matrix. Non-consumable arc melting under argon homogenizes the microstructure, enabling wire drawing to 0.5 mm diameter with 80% cold workability [6].

Table 1: Optimization of Aluminothermic Reduction for Cu-2.5wt%Nb Composite [2] [6]

ParameterStoichiometric Al30% Excess AlEffect
Reaction ViolenceHighModerateControlled melt formation
Slag-Metal SeparationPoorExcellentClean Nb dispersion
Alloy Yield40%85%Economically viable
Nb DistributionClusteredHomogeneousImproved properties

Post-reduction, the composite exhibits a Vickers hardness of 110 HV (vs. 40 HV for pure Cu), while retaining 85% IACS electrical conductivity due to minimal Nb solid solubility [6].

Mechanical Alloying and Solid Solubility Extension Mechanisms

Mechanical alloying (MA) enables supersaturated solid solution formation in the immiscible Cu-Nb system through severe plastic deformation. Planetary ball milling of elemental powders (Cu-20wt%Nb) induces progressive lamellar refinement, with solid solubility achieved after 30 hours of milling:

  • Deformation Mechanisms: Initial stages (0–6 hours) form coarse Cu/Nb laminates (Fig 1a). Continued milling (6–30 hours) generates dislocation networks at phase boundaries, pumping Nb atoms into the Cu matrix via forced mixing [3] [7].
  • Oxygen Contamination: Milling in air introduces 1.8 wt% oxygen, oxidizing Nb into Nb₂O₅ particles. This consumes Nb, preventing supersaturation and reducing age-hardening potential [3].
  • Age-Hardening Response: Oxygen-free milled powders (Ar atmosphere) form a metastable Cu(Nb) solid solution. Annealing at 400–600°C precipitates 10–50 nm Nb clusters, increasing hardness by 150% via Orowan strengthening [3].

Table 2: Milling Parameters and Outcomes for Cu-20wt%Nb Alloys [1] [3]

Milling ConditionDuration (h)StructureNb in Cu (at%)Post-Annealing Hardness
Air30Cu + Nb₂O₅ dispersoids<0.1120 HV (no precipitation)
Argon30Supersaturated Cu(Nb)~10290 HV (Nb precipitation)

For Cu-NbC composites, MA of Cu-40wt%Nb-10wt%C blends requires subsequent annealing at 900°C to overcome the activation barrier for NbC formation, as milling alone provides insufficient energy for the reaction Nb + C → NbC [1].

Powder Metallurgy and Consolidation Strategies

Powder metallurgy (PM) routes excel in producing nanostructured Cu-Nb composites with uniform dispersions. Key approaches include:

  • Restacking Method: Cu and Nb powders are milled, compacted into rods, and sealed in Cu cans. Repeated extrusion/swaging (η = 12 true strain) produces microcomposites with 1.6 GPa ultimate tensile strength (UTS). Nb filaments reach thicknesses of 5–10 nm, contributing to strength via Hall-Petch hardening [8].
  • Industrial Scaling Challenges: Larger billets (intermediate scale) develop inhomogeneous strain, reducing UTS to 1.035 GPa. Spheroidization of Nb fibers during processing limits the achievable strength [8].
  • In-situ Reinforcement: Cu-20vol%Nb rods fabricated via Nb-core insertion in Cu matrix achieve a residual resistance ratio (RRR) of 64 after annealing at 670°C. This maintains high electrical conductivity (0.16 µΩ·cm at 4.2K, 15T) while providing exceptional mechanical stability for superconducting magnets [5].

Table 3: Powder Metallurgy Process Comparison for Cu-Nb Composites

MethodScaleStrength (GPa)Nb MorphologyKey Application
Restacking + SwagingLaboratory1.65–10 nm filamentsHigh-strength conductors
Restacking (Industrial)Intermediate1.035Partially spheroidized
Nb-Rod ProcessIndustrialNot reportedDendritic filamentsNb₃Sn wire reinforcement

Hybrid Processing Routes for Nanostructured Cu-Nb Alloys

Hybrid methods combine multiple techniques to optimize microstructure and properties:

  • Cast-and-Deform: Arc-melted Cu-Nb ingots undergo wire drawing (ε > 10), converting dendritic Nb into aligned filaments (50–200 nm thick). This yields strength 3× higher than rule-of-mixtures predictions due to interfacial barrier strengthening [7].
  • Mechanical Alloying + Sintering: MA-produced Cu(Nb) solid solutions are sintered via spark plasma sintering (SPS) at 800°C. This retains 100–500 nm Nb precipitates, enhancing high-temperature stability while maintaining 85% IACS conductivity [3].
  • Aluminothermic Reduction + Deformation: Directly reduced Cu-2.5wt%Nb composites are homogenized via arc melting, then drawn to wires. The process achieves 80% cold workability without fracture, demonstrating superior interfacial bonding compared to ex-situ blends [6].

Deformation-induced filament evolution follows distinct stages:

  • Plain Strain Regime (ε < 5): Nb phases deform into ribbons with high aspect ratios.
  • Axial Symmetry Regime (ε > 5): Ribbons fragment into cylindrical filaments.
  • Saturation Regime (ε > 10): Nb filament thickness stabilizes at 5–20 nm, with strength dominated by interfacial density [7] [8].

Properties

CAS Number

12158-83-7

Product Name

Copper;niobium

IUPAC Name

copper;niobium

Molecular Formula

Cu2Nb

Molecular Weight

220.00 g/mol

InChI

InChI=1S/2Cu.Nb

InChI Key

BVSORMQQJSEYOG-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Nb]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.